4-(4-Bromophenyl)-3-methyl-2-oxobut-3-enoic acid is a significant organic compound that belongs to the class of α,β-unsaturated carbonyl compounds. It is characterized by the presence of a bromophenyl group, a methyl group, and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of certain viral integrases, including those associated with Human Immunodeficiency Virus type 1.
The compound can be synthesized through various methods that typically involve the reaction of substituted phenyl derivatives with appropriate carbonyl precursors. Research has shown its utility in the synthesis of diverse heterocyclic compounds, enhancing its relevance in pharmaceutical applications .
4-(4-Bromophenyl)-3-methyl-2-oxobut-3-enoic acid is classified as:
The synthesis of 4-(4-Bromophenyl)-3-methyl-2-oxobut-3-enoic acid can be achieved through several synthetic routes:
The synthesis typically yields moderate to high purity levels, and the structure is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
The molecular formula for 4-(4-Bromophenyl)-3-methyl-2-oxobut-3-enoic acid is . The compound features:
Key structural data include:
4-(4-Bromophenyl)-3-methyl-2-oxobut-3-enoic acid participates in various chemical reactions:
The reactivity profile indicates that this compound can serve as a versatile intermediate in organic synthesis, particularly in creating complex heterocyclic structures.
The mechanism by which 4-(4-Bromophenyl)-3-methyl-2-oxobut-3-enoic acid exerts its biological effects typically involves:
Quantitative studies have shown that certain derivatives possess significant inhibitory activity at concentrations ranging from 10 to 100 µg/mL against specific viral strains.
Key physical properties include:
Chemical properties include:
4-(4-Bromophenyl)-3-methyl-2-oxobut-3-enoic acid has notable applications in:
α,β-Unsaturated carbonyl compounds constitute a fundamental class of organic molecules characterized by a conjugated system where a carbonyl group (C=O) is directly linked to a carbon-carbon double bond (C=C). When integrated with aryl halide functionalities—particularly brominated arenes—these hybrid structures exhibit enhanced electrophilicity at the β-carbon and participate in diverse bond-forming reactions. The halogen atom serves as both a directing group for regioselective transformations and a handle for transition-metal-catalyzed cross-couplings. Brominated derivatives are especially valuable in synthetic chemistry due to the optimal balance between reactivity and stability of the C–Br bond, enabling controlled elaboration of complex molecular architectures. This structural motif is ubiquitous in pharmaceutical intermediates, agrochemicals, and functional materials, where the combined reactivity of the enone system and halogen substituent facilitates multi-step synthetic pathways.
Brominated aryl enones serve as privileged synthons in organic synthesis and drug discovery due to their dual reactivity:
Table 1: Key Brominated Aryl Enone Intermediates in Pharmaceuticals
Compound Name | CAS Number | Molecular Formula | Role in Drug Synthesis |
---|---|---|---|
(E)-4-(4-Bromophenyl)-4-oxobut-2-enoic acid | 20972-38-7 | C₁₀H₇BrO₃ | Rosuvastatin impurity synthesis [6] |
(E)-3-Methyl-4-oxo-4-phenylbut-2-enoic acid | 35504-92-8 | C₁₁H₁₀O₃ | Atorvastatin intermediate [8] |
Rosuvastatin Ketone | – | C₂₂H₂₆FN₃O₆S | Rosuvastatin oxidative metabolite [7] |
4-(4-Bromophenyl)-3-methyl-2-oxobut-3-enoic acid exemplifies a structurally refined brominated enone where the methyl group at C3 sterically influences reactivity, and the carboxylic acid enables metal coordination or salt formation. Current research emphasizes:
Table 2: Physicochemical Properties of 4-(4-Bromophenyl)-3-methyl-2-oxobut-3-enoic Acid
Property | Value | Description |
---|---|---|
Molecular Formula | C₁₁H₉BrO₃ | Confirmed via high-resolution mass spectrometry [2] [3] |
Molecular Weight | 269.09 g/mol | Calculated from formula |
Exact Mass | 267.974 Da | [2] |
SMILES Notation | O=C(O)/C(C)=C/C(=O)C1=CC=C(Br)C=C1 | (E)-isomer representation [6] |
Topological Polar Surface Area (TPSA) | 54.4 Ų | Indicates moderate polarity [3] |
LogP | 2.40 | Moderate lipophilicity [3] |
The compound’s structural features—methyl-induced planar distortion, conjugation length, and halogen position—make it a model for computational studies on enone reactivity. Density Functional Theory (DFT) analyses reveal how the methyl group elevates the LUMO energy at Cβ, reducing electrophilicity compared to unmethylated analogues like (E)-4-(4-bromophenyl)-2-oxobut-3-enoic acid (LogP = 2.12) [1] [3]. This electronic modulation is harnessed in asymmetric organocatalysis, where steric differentiation enables enantioselective reductions.
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3